
Astragaloside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Astragaloside I is primarily obtained through extraction from the roots of Astragalus membranaceus. The extraction process involves several steps, including solvent extraction, concentration, and purification. Typically, solvents like methanol, ethanol, and water are used in the extraction process .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Astragalus membranaceus roots. The process includes:
Harvesting: Collecting the roots of Astragalus membranaceus.
Drying: Drying the roots to reduce moisture content.
Extraction: Using solvents like methanol or ethanol to extract the active compounds.
Concentration: Concentrating the extract to remove excess solvent.
Purification: Purifying the concentrated extract using techniques like chromatography to isolate this compound
Chemical Reactions Analysis
Types of Reactions
Astragaloside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Astragaloside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of health supplements and herbal medicines .
Mechanism of Action
Astragaloside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis and autophagy in cancer cells by modulating pathways like Wnt/β-catenin and PI3K/Akt .
Comparison with Similar Compounds
Astragaloside I is compared with other similar compounds, such as:
Astrasieversianin II: Another triterpenoid saponin with similar pharmacological properties.
Astrasieversianin VII: Known for its antiviral and antitumor activities.
Astrasieversianin IX: Exhibits hypocholesterolemic and cardioprotective effects
Conclusion
This compound is a versatile compound with significant pharmacological potential. Its various applications in scientific research and industry make it a valuable subject of study. The unique properties and mechanisms of action of this compound distinguish it from other similar compounds, highlighting its importance in the field of natural product chemistry and medicine.
Properties
CAS No. |
91739-00-3 |
|---|---|
Molecular Formula |
C45H72O16 |
Molecular Weight |
869.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1 |
InChI Key |
KXHCYYSIAXMSPA-NKRMGSAOSA-N |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


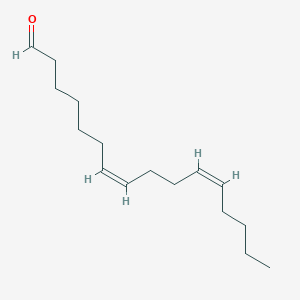
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)
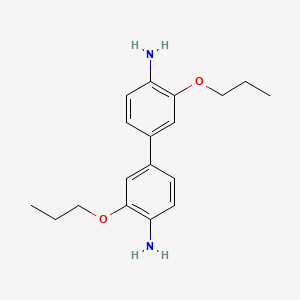
![(1R,2R,5S,6R,7S,10R,11R,14S,16S)-5-[(1S)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253750.png)

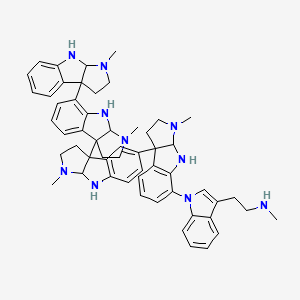
![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)
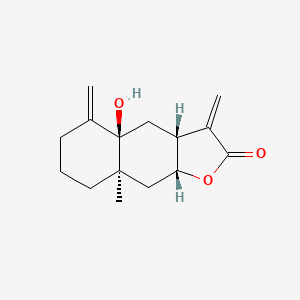
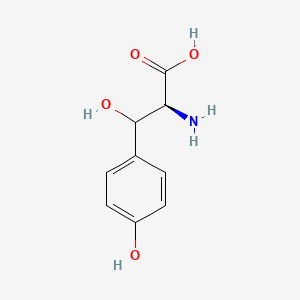
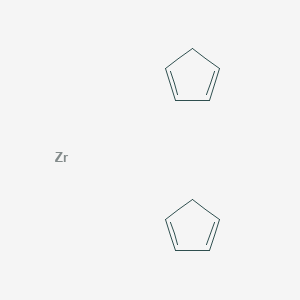
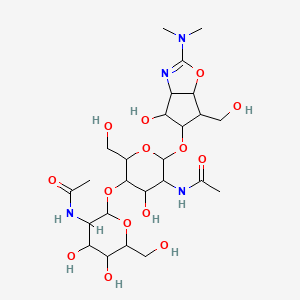

![2-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1253768.png)

